molecular formula C4H2Cl2N2 B116531 2,3-Dichloropyrazine CAS No. 4858-85-9

2,3-Dichloropyrazine

Cat. No.: B116531
CAS No.: 4858-85-9
M. Wt: 148.98 g/mol
InChI Key: MLCNOCRGSBCAGH-UHFFFAOYSA-N
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Description

2,3-Dichloropyrazine is an organic compound with the molecular formula C₄H₂Cl₂N₂. It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2 and 3 positions of the pyrazine ring. This compound is a colorless to light yellow liquid that is slightly soluble in chloroform and methanol but insoluble in water .

Biochemical Analysis

Biochemical Properties

The role of 2,3-Dichloropyrazine in biochemical reactions is significant. It is used as a substrate for the synthesis of aloisines, which are potent cyclin-dependent kinases

Molecular Mechanism

It is known to participate in the synthesis of aloisines, potent cyclin-dependent kinases . This suggests that it may have binding interactions with biomolecules, influence enzyme activation or inhibition, and cause changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloropyrazine can be synthesized through various methods. One common method involves the chlorination of pyrazine derivatives. For instance, 2,3-dihydroxypyrazine can be reacted with phosphorus oxychloride in the presence of a catalyst like pyridine. The reaction mixture is then neutralized with ammonia and extracted with chloroform to obtain this compound .

Another method involves the reaction of piperazine hexahydrate with phosgene in the presence of an acid acceptor. This reaction produces N,N-bis-chlorocarbonylpiperazine, which is then chlorinated with gaseous chlorine under ultraviolet irradiation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloropyrazine
  • 2,6-Dichloropyrazine
  • 3,6-Dichloropyrazine

Comparison

2,3-Dichloropyrazine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. For example, 2,5-Dichloropyrazine and 2,6-Dichloropyrazine have different reactivity patterns due to the different positions of the chlorine atoms on the pyrazine ring .

Properties

IUPAC Name

2,3-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCNOCRGSBCAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197556
Record name 2,3-Dichloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4858-85-9
Record name 2,3-Dichloropyrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=4858-85-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloropyrazine
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Record name 2,3-Dichloropyrazine
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Record name 2,3-dichloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-dichloropyrazine?

A1: this compound is represented by the molecular formula C4H2Cl2N2 and has a molecular weight of 148.99 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have extensively characterized this compound using various spectroscopic techniques. [] Infrared, Raman, and density functional theory (DFT) studies have provided detailed insights into its vibrational spectra, elucidating the vibrational modes associated with specific functional groups within the molecule. []

Q3: What makes this compound valuable in organic synthesis?

A3: The presence of two chlorine atoms on the pyrazine ring makes this compound highly susceptible to nucleophilic substitution reactions. This feature allows chemists to replace the chlorine atoms with a wide range of nucleophiles, opening avenues for the synthesis of diverse pyrazine derivatives. [, , , , , , ]

Q4: Can you provide examples of heterocyclic systems synthesized using this compound?

A4: Certainly! Researchers have successfully employed this compound in the synthesis of various heterocyclic systems, including:

  • Diazaphenoxazines: Reacting this compound with 2-aminophenol yields 1,4-diazaphenoxazine. []
  • Diazaphenothiazines: Condensation of this compound with 2-aminothiophenol produces 1,4-diazaphenothiazine. []
  • Oxazolo[4,5-b]pyrazines: Palladium-catalyzed domino reactions between this compound and primary amides provide access to oxazolo[4,5-b]pyrazines. []
  • Benzofuran-fused N-heterocycles: Aluminum chloride-mediated cyclocondensation of this compound derivatives with 2-naphthol or resorcinol monoalkyl ethers yields benzofuran-fused N-heterocycles. []
  • Pyrazino[2,3-b][1,4]benzotellurazines: Condensing this compound with in-situ generated 2-aminobenzenetellurole leads to the formation of pyrazino[2,3-b][1,4]benzotellurazines. []

Q5: Are there specific reaction conditions that influence the selectivity of nucleophilic substitutions on this compound?

A5: Absolutely! The selectivity of nucleophilic substitutions on this compound can be influenced by factors like the nature of the nucleophile, solvent, temperature, and the presence of catalysts. For instance, Heck cross-coupling reactions of this compound show a dependence on temperature, impacting the product distribution. [, ]

Q6: What are aloisines, and how can they be synthesized from this compound?

A6: Aloisines represent a class of naturally occurring pyrazine derivatives with potential medicinal properties. Researchers have developed a novel general approach to synthesize aloisines by leveraging highly selective substitutions in this compound. [, ]

Q7: Have computational chemistry methods been employed in the study of this compound and its derivatives?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity, properties, and structure-activity relationships of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly valuable in predicting vibrational frequencies, elucidating electronic structures, and guiding the design of novel compounds with desired properties. []

Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies involving this compound analogs?

A8: SAR studies focusing on this compound analogs have been instrumental in identifying structural modifications that influence the biological activity, potency, and selectivity of these compounds. For instance, replacing the purine moiety in nucleosides with an 8-aminoimidazo[1,2-α]pyrazine core, an isosteric heterocycle derived from this compound, has been explored for potential antiviral and anti-inflammatory activities. []

Q9: Are there any known applications of this compound derivatives in materials science?

A9: The incorporation of this compound-derived units into larger molecular architectures holds promise in materials science. For example, the synthesis of alkynylated diazadioxaacenes, incorporating [, ]dioxino[2,3-b]pyrazine motifs built from this compound, demonstrates the potential for creating materials with intriguing optical and electronic properties. []

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